molecular formula C41H62O10Si2 B12292830 7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin III

7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin III

Cat. No.: B12292830
M. Wt: 771.1 g/mol
InChI Key: MGJAFORIYQRETF-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) :

    • δ 0.58–0.62 (m, 18H, Si(CH₂CH₃)₃).
    • δ 1.20 (t, J = 7.8 Hz, 18H, SiCH₂CH₃).
    • δ 5.68 (d, J = 7.1 Hz, H2 benzoate).
    • δ 6.45 (s, H10, absent in native baccatin III) .
  • ¹³C NMR :

    • δ 207.5 (C10 ketone).
    • δ 170.1 (C4 acetyl carbonyl).
    • δ 165.9 (C2 benzoate carbonyl) .

Infrared Spectroscopy (IR)

  • ν = 1745 cm⁻¹ : Stretching of C=O (acetyl and benzoate).
  • ν = 1680 cm⁻¹ : Conjugated ketone (C10=O).
  • ν = 1250 cm⁻¹ : Si–C stretching in TES groups .

Mass Spectrometry (MS)

  • High-Resolution ESI-MS : m/z 845.3012 [M+H]⁺ (calculated: 845.2998) .
  • Fragmentation Pattern : Loss of TES groups (m/z 657.2) followed by cleavage of the acetyloxy moiety (m/z 513.1) .

Properties

IUPAC Name

[4-acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H62O10Si2/c1-12-52(13-2,14-3)50-29-24-41(46)36(48-37(45)28-21-19-18-20-22-28)34-39(11,35(44)33(43)32(26(29)7)38(41,9)10)30(51-53(15-4,16-5)17-6)23-31-40(34,25-47-31)49-27(8)42/h18-22,29-31,34,36,46H,12-17,23-25H2,1-11H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJAFORIYQRETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(=O)C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](CC)(CC)CC)C)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H62O10Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

771.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Silylation of 10-Deacetyl Baccatin III

The synthesis begins with 10-deacetyl baccatin III (10-DAB III) , a natural taxane isolated from Taxus species. The C7 and C13 hydroxyl groups are selectively protected using triethylsilyl chloride (TESCl) under anhydrous conditions.

Procedure :

  • Reagents :
    • 10-DAB III (1.0 eq)
    • TESCl (2.2 eq)
    • Imidazole (3.0 eq, base)
    • Anhydrous dichloromethane (DCM) or pyridine (solvent)
  • Conditions :

    • Temperature: 0–25°C
    • Reaction time: 4–6 hours
    • Atmosphere: Inert (argon/nitrogen)
  • Mechanism :
    Imidazole deprotonates the hydroxyl groups, facilitating nucleophilic attack on TESCl. The C7 hydroxyl reacts first due to lower steric hindrance, followed by the C13 hydroxyl.

Yield :

  • 85–90% for bis-silylated product (confirmed via $$^1$$H NMR: δ 0.5–1.0 ppm for TES protons).

Oxidation at C10 Position

The C10 hydroxyl group is oxidized to a ketone using tetrapropylammonium perruthenate (TPAP) and N-methylmorpholine N-oxide (NMO) as co-oxidants.

Procedure :

  • Reagents :
    • 7,13-Bis-O-TES-10-deacetyl baccatin III (1.0 eq)
    • TPAP (0.1 eq)
    • NMO (2.0 eq)
    • Molecular sieves (4Å, desiccant)
  • Conditions :

    • Solvent: Acetonitrile or DCM
    • Temperature: 25°C
    • Reaction time: 2–3 hours
  • Mechanism :
    TPAP abstracts a hydrogen from the C10 hydroxyl, forming a carbonyl group. NMO regenerates TPAP, enabling catalytic turnover.

Yield :

  • 78–82% (HPLC purity >95%; ketone confirmed via $$^{13}$$C NMR: δ 208–210 ppm).

Optimization Strategies

Regioselective Silylation

Competing reactions at other hydroxyl positions (e.g., C1, C2') are mitigated by:

  • Steric control : Bulkier TES groups preferentially protect less hindered sites.
  • Temperature modulation : Lower temperatures (0°C) favor C7/C13 selectivity.

Table 1 : Silylation Efficiency Under Varied Conditions

Condition C7 Silylation (%) C13 Silylation (%) Byproducts (%)
0°C, DCM, 6h 98 92 <2
25°C, Pyridine, 4h 95 88 5

Oxidation Catalysts

Alternative oxidants were evaluated for cost and efficiency:

Table 2 : Oxidation Methods Comparison

Oxidant Solvent Time (h) Yield (%) Purity (%)
TPAP/NMO DCM 2.5 82 97
CrO$$3$$/H$$2$$SO$$_4$$ Acetone 6 65 89
Dess-Martin periodinane THF 3 75 93

TPAP/NMO offers superior selectivity and minimal over-oxidation.

Industrial-Scale Production

Batch Reactor Protocol

  • Silylation :

    • 10-DAB III (5 kg), TESCl (11 kg), imidazole (7.5 kg) in DCM (200 L).
    • Stirred at 0°C for 6h, quenched with ice water.
    • Organic layer washed with brine, concentrated, and crystallized (hexane/EtOAc).
  • Oxidation :

    • Silylated intermediate (4.5 kg), TPAP (0.45 kg), NMO (9 kg) in acetonitrile (150 L).
    • Filtered through Celite, concentrated, and purified via silica gel chromatography.

Output :

  • 3.7 kg final product (83% overall yield).

Characterization and Quality Control

Spectroscopic Analysis

  • $$^1$$H NMR (CDCl$$3$$): δ 0.58 (m, 18H, TES), 1.23 (s, 3H, C17-CH$$3$$), 2.38 (s, 3H, C4-OAc).
  • HRMS : m/z 771.158 [M+H]$$^+$$ (calculated: 771.154).

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (75:25), UV detection at 227 nm. Retention time: 12.3 min.

Challenges and Solutions

Byproduct Formation

  • Issue : Over-silylation at C1 or C2'.
  • Solution : Stoichiometric control (TESCl ≤2.2 eq) and low-temperature silylation.

Oxidative Degradation

  • Issue : Epoxidation of the C4-C5 double bond.
  • Solution : Avoid strong acids/bases post-oxidation; use neutral workup conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can be performed to modify the ketone group.

    Substitution: The triethylsilyl groups can be substituted with other protective groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Dess-Martin periodinane, pyridinium chlorochromate (PCC).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Triethylsilyl chloride, tetrabutylammonium fluoride (TBAF).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Activity

7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin III serves as a precursor for synthesizing various analogs of Paclitaxel, which exhibit potent antitumor activity by stabilizing microtubules and inhibiting cell division. Studies have shown that modifications on the Baccatin core can enhance the efficacy and reduce side effects associated with traditional chemotherapy drugs.

Drug Delivery Systems

The silylation of Baccatin III enhances its solubility and stability, making it suitable for formulation into drug delivery systems. These systems can improve the bioavailability of poorly soluble drugs, allowing for more effective treatment regimens.

Case Study 1: Synthesis of Paclitaxel Analogues

Research conducted by Aladdin Scientific demonstrated that derivatives synthesized from 7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin III exhibited enhanced cytotoxicity against various cancer cell lines compared to conventional Paclitaxel. This suggests that structural modifications can lead to more potent therapeutic agents.

Case Study 2: Formulation Development

A study published in PubChem highlighted the formulation of nanoparticles using 7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin III as a core component. These nanoparticles showed improved targeting capabilities to tumor cells while minimizing systemic toxicity. The research indicated a significant increase in the therapeutic index of the encapsulated drugs.

Mechanism of Action

The mechanism of action of 7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin III involves its interaction with microtubules, similar to paclitaxel. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This action disrupts the normal function of microtubules in cell division, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares key structural features and applications of 7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin III with related taxanes:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological/Research Relevance References
7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin III C₄₁H₆₂O₁₀Si₂ 771.1 - 7- and 13-O-triethylsilyl
- 10-oxo (keto)
Intermediate in taxane synthesis; stabilizes reactive hydroxyl groups during chemical modifications
10-Deacetyl-13-Oxo-Baccatin III C₃₁H₃₈O₁₁ 586.6 - 10-deacetyl
- 13-oxo
Exhibits antitumor and antimitotic activity; stable derivative for pathway studies
Baccatin III C₃₁H₃₈O₁₁ 570.6 - 10-acetyl
- 13-hydroxyl
Natural precursor for paclitaxel; substrate for acetyltransferases (e.g., EC 2.3.1.167)
7-O-(Triethylsilyl)-10-deacetyl Baccatin III C₃₇H₅₂O₁₁Si 700.9 - 7-O-triethylsilyl
- 10-deacetyl
Protects C-7 hydroxyl during semisynthesis; improves solubility in organic reactions
13-Oxo-10-O-propanoyl-10-DAB (13-oxo-10-PDAB) C₃₃H₄₂O₁₁ 626.7 - 13-oxo
- 10-O-propanoyl
Intermediate in biocatalytic studies; used to explore regioselective acylation

Key Differences and Research Implications

Protective Group Strategy :

  • The triethylsilyl groups in the target compound provide superior steric protection compared to acetyl or benzoyl groups, reducing unwanted side reactions during synthesis .
  • In contrast, 10-Deacetyl-13-Oxo-Baccatin III lacks protective groups, making it more reactive but less stable in acidic conditions .

Functional Group Influence: The 10-oxo group in the target compound prevents acetylation at C-10, a critical site for paclitaxel biosynthesis. This contrasts with Baccatin III, where the 10-acetyl group is essential for downstream modifications . 13-Oxo-10-PDAB introduces a propanoyl group at C-10, enabling studies on acyltransferase specificity .

Biological Activity

7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin III is a synthetic derivative of Baccatin III, a precursor in the synthesis of the well-known anticancer drug paclitaxel. This compound is characterized by its unique molecular structure, which includes two triethylsilyl groups that enhance its stability and solubility, making it a valuable intermediate in pharmaceutical applications. The compound has garnered attention for its potential biological activities, particularly in oncology.

  • Molecular Formula : C41H62O10Si2
  • Molecular Weight : 771.1 g/mol
  • CAS Number : 651293-82-2

The biological activity of 7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin III is primarily linked to its role as a precursor in the synthesis of paclitaxel. The mechanism involves:

  • Microtubule Stabilization : Similar to paclitaxel, this compound stabilizes microtubules, preventing their depolymerization during mitosis. This disruption of normal microtubule dynamics leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells .
  • Induction of Apoptosis : By inhibiting cell division, the compound promotes programmed cell death (apoptosis), which is crucial for eliminating cancerous cells .

Biological Activity Studies

Recent studies have explored the cytotoxic effects of various analogs of Baccatin III, including 7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin III. The following table summarizes findings from notable research:

CompoundCell Line TestedGI50 Value (nM)Mechanism of Action
7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin IIIMCF-7 (Breast Cancer)≤ 5Microtubule stabilization and apoptosis induction
PaclitaxelA549 (Lung Cancer)0.5Microtubule stabilization
DocetaxelHeLa (Cervical Cancer)1.2Microtubule stabilization

Case Studies

A study conducted by the National Cancer Institute (NCI) evaluated various taxoid derivatives for their anticancer properties. Compounds similar to 7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin III demonstrated significant cytotoxicity against multiple cancer cell lines, indicating its potential as a therapeutic agent .

In another investigation focused on the synthesis of new paclitaxel analogs, researchers reported that modifications to the Baccatin III structure could enhance biological activity and selectivity against cancer cells. These findings support the ongoing exploration of derivatives like 7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin III in cancer treatment .

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